molecular formula C9H13ClN2O2 B13495862 2-(4,5,6,7-tetrahydro-2H-indazol-2-yl)aceticacidhydrochloride

2-(4,5,6,7-tetrahydro-2H-indazol-2-yl)aceticacidhydrochloride

Cat. No.: B13495862
M. Wt: 216.66 g/mol
InChI Key: UHYLUAKWDWCXHU-UHFFFAOYSA-N
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Description

2-(4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid hydrochloride is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid hydrochloride typically involves the reaction of 2-acetylcyclohexanone with hydrazine hydrate, followed by cyclization to form the indazole ring . The reaction conditions often include refluxing the reactants in a suitable solvent, such as ethanol or acetic acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to improve yields and reduce reaction times . This method involves the use of a focused microwave reactor to accelerate the reaction, making it more efficient for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted indazole derivatives .

Mechanism of Action

The mechanism of action of 2-(4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase-2 (COX-2), thereby reducing inflammation . The compound may also interact with viral proteases, inhibiting viral replication and providing antiviral effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid hydrochloride include other indazole derivatives, such as:

Uniqueness

What sets 2-(4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid hydrochloride apart from similar compounds is its specific substitution pattern and the presence of the acetic acid moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C9H13ClN2O2

Molecular Weight

216.66 g/mol

IUPAC Name

2-(4,5,6,7-tetrahydroindazol-2-yl)acetic acid;hydrochloride

InChI

InChI=1S/C9H12N2O2.ClH/c12-9(13)6-11-5-7-3-1-2-4-8(7)10-11;/h5H,1-4,6H2,(H,12,13);1H

InChI Key

UHYLUAKWDWCXHU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C=C2C1)CC(=O)O.Cl

Origin of Product

United States

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